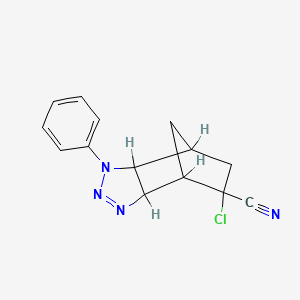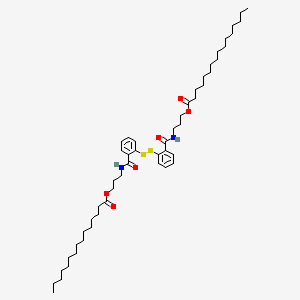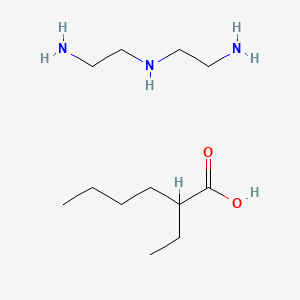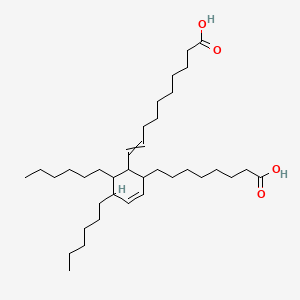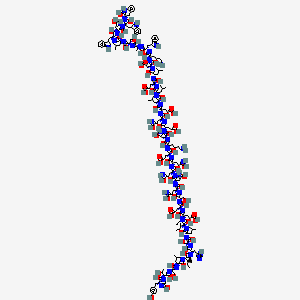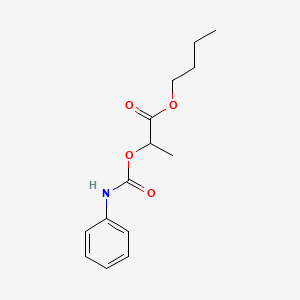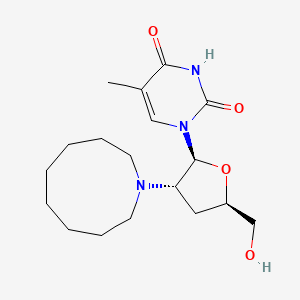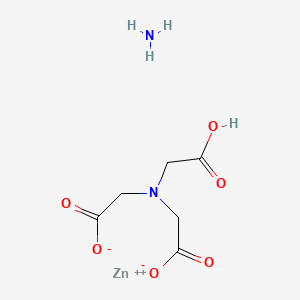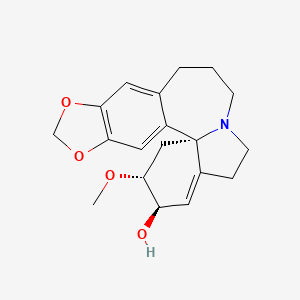
5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine is a complex organic compound with a unique structure that includes a phthalimide group and a morphanthridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine typically involves the selective reduction of the corresponding 6-halo-11-morphanthridone using a Raney nickel or precious metal catalyst in the presence of an unreactive ester or ether solvent and a hydrogen halide acceptor . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The morphanthridine core may also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Known for its potential as a dual inhibitor of blood coagulation factors.
8-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid: Used in medicinal chemistry for its unique pharmacological properties.
Uniqueness
5,6-Dihydro-6-oxo-11-phthalimidomorphanthridine stands out due to its unique combination of a phthalimide group and a morphanthridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25690-73-7 |
|---|---|
Molecular Formula |
C22H14N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H14N2O3/c25-20-14-8-2-1-7-13(14)19(17-11-5-6-12-18(17)23-20)24-21(26)15-9-3-4-10-16(15)22(24)27/h1-12,19H,(H,23,25) |
InChI Key |
ZYMAQPHWFQBEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


